

Application Note: Quantitative Analysis of Einecs 285-971-0 in Biological Samples

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Compound of Interest

Compound Name: *Einecs 285-971-0*

Cat. No.: *B15183653*

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Introduction

Einecs 285-971-0, identified as (\pm)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide (CAS: 85169-28-4), is a glycerophospholipid derivative. While the specific biological functions of this molecule are not extensively documented, its structural similarity to endogenous glycerophospholipids, such as phosphatidylethanolamines, suggests a potential role in lipid signaling and metabolism. Accurate quantification of this analyte in biological matrices is essential for researchers in drug development and metabolic studies to understand its pharmacokinetics, pharmacodynamics, and potential physiological effects.

This application note provides a detailed protocol for the sensitive and specific quantitative analysis of **Einecs 285-971-0** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals.

Analytical Principle

The method employs a protein precipitation-based sample preparation followed by reversed-phase liquid chromatography for the separation of the analyte from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

- **Einecs 285-971-0** reference standard
- Internal Standard (IS): A structurally similar, stable isotope-labeled glycerophospholipid (e.g., d4-PE(16:0/18:1))
- Human plasma (K2EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Microcentrifuge
- Autosampler vials

Standard Solutions Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the **Einecs 285-971-0** reference standard in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

- Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the internal standard in methanol.

Sample Preparation Protocol

- Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.
- Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for calibration and QC, or study sample) to the corresponding tubes.
- Spike 10 µL of the appropriate working standard solution to the calibration and QC samples. Add 10 µL of the 50:50 methanol/water mixture to the blank and unknown samples.
- Add 10 µL of the IS working solution to all tubes except the blank.
- Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 150 µL of the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B	Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	Time (min)
0.0	
1.0	
5.0	
6.0	
6.1	
8.0	

Mass Spectrometry (MS) Conditions:

Parameter	Value
Ionization Mode	ESI Positive
Ion Source Temp.	500°C
Ion Spray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Medium
MRM Transitions	Analyte
Einecs 285-971-0	
Internal Standard	

(Note: The Q1/Q3 transitions and collision energy (CE) for **Einecs 285-971-0** are predicted based on its structure, assuming a common phosphocholine-like fragmentation. These should be optimized experimentally.)

Data Presentation

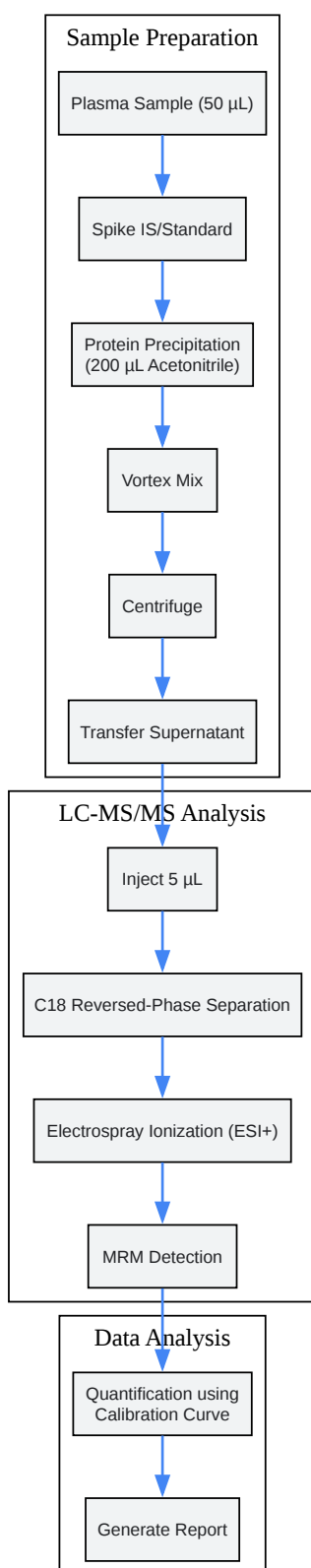
Table 1: Calibration Curve Summary

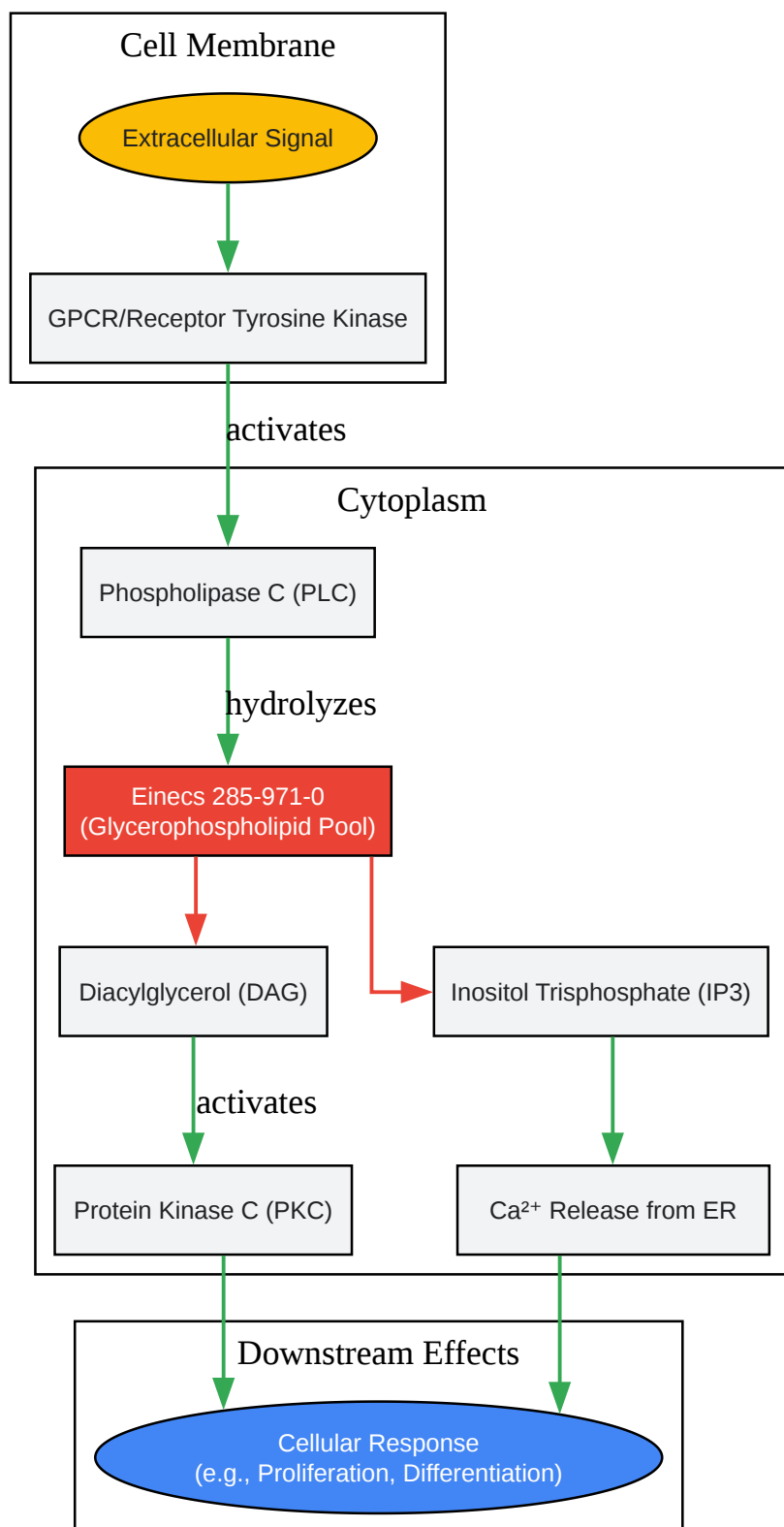
Analyte	Calibration Range (ng/mL)	r ²	Weighting
Einecs 285-971-0	1 - 1000	> 0.995	1/x ²

Table 2: Precision and Accuracy Data

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV, n=6)	Inter-day Precision (%CV, n=18)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
LLOQ	1	< 15	< 15	± 20	± 20
LQC	3	< 10	< 10	± 15	± 15
MQC	100	< 10	< 10	± 15	± 15
HQC	800	< 10	< 10	± 15	± 15

Visualizations





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